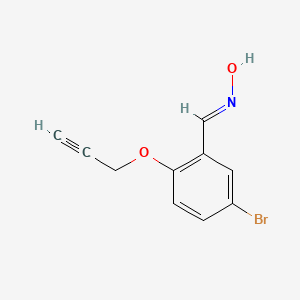![molecular formula C14H21NO2S2 B5594429 (3R*,4S*)-1-{[5-(ethylthio)-2-thienyl]carbonyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5594429.png)
(3R*,4S*)-1-{[5-(ethylthio)-2-thienyl]carbonyl}-3,4-dimethylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions, including condensation, reduction, and functional group transformation. For example, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized using NMR, UV-Vis, FT-IR, and Mass spectroscopy, demonstrating the complex synthetic routes often required for such molecules (Singh et al., 2013).
Molecular Structure Analysis
The molecular structure is crucial for understanding the compound's reactivity and properties. X-ray crystallography and spectroscopic methods, such as NMR and IR, are fundamental for determining the structure. For instance, the crystal structure of related compounds, such as 4-ethyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, has been elucidated, providing insights into the molecular arrangements and interactions within the crystal lattice (Wawrzycka-Gorczyca & Siwek, 2011).
Chemical Reactions and Properties
Chemical reactivity is influenced by the molecule's functional groups and molecular structure. Detailed analyses, including quantum chemical calculations and spectroscopic evaluations, help understand the compound's behavior in chemical reactions. The compound and its dimer have been extensively studied, revealing insights into intra- and intermolecular interactions, charge transfer, and reactivity (Singh et al., 2013).
Physical Properties Analysis
Physical properties, including melting point, boiling point, solubility, and crystal structure, are essential for applications in material science and pharmacology. Studies on similar molecules have provided detailed insights through experimental and theoretical approaches, highlighting the importance of molecular design on physical characteristics.
Chemical Properties Analysis
Chemical properties encompass reactivity towards various reagents, stability, and pH-dependent behavior. Detailed studies on molecules like ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate illustrate the comprehensive analysis required to fully understand these aspects (Minga, 2005).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Crystal Structure : Research has focused on synthesizing and analyzing the crystal structures of compounds with similar thienyl groups, demonstrating the interest in understanding the structural properties of such compounds for potential applications in materials science and molecular engineering (Wawrzycka-Gorczyca & Siwek, 2011).
Molecular Structure and Dynamics : Studies involving compounds with ethoxycarbonylthiolane structures have explored their tautomeric forms and structural dynamics, indicating the relevance of these characteristics in chemical reactivity and potential pharmaceutical applications (Duus, 1989).
Electronic and Optical Properties
- Conductive Properties : The research into derivatives of thiophene and ethylenedioxythiophene shows interest in their conductive properties, suggesting applications in the field of organic electronics and photovoltaics (Rapta et al., 2012).
Catalytic and Chemical Reactivity
Catalytic Activity : The development of chiral amino alcohol ligands for catalysis highlights the potential of similar compounds in asymmetric synthesis and catalytic processes, offering a path for the synthesis of enantioselective compounds (Vidal‐Ferran et al., 1998).
Organocatalysis : The organo-catalyzed ring-opening polymerization of derivatives indicates potential applications in polymer science, particularly in the synthesis of biodegradable polymers from naturally occurring amino acids (Thillaye du Boullay et al., 2010).
Propriétés
IUPAC Name |
(5-ethylsulfanylthiophen-2-yl)-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S2/c1-4-18-12-6-5-11(19-12)13(16)15-8-7-14(3,17)10(2)9-15/h5-6,10,17H,4,7-9H2,1-3H3/t10-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAXRJIGYNOBJQ-YGRLFVJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(S1)C(=O)N2CCC(C(C2)C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=CC=C(S1)C(=O)N2CC[C@]([C@@H](C2)C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-4-(3-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5594356.png)
![3-({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5594364.png)
![4-(2-fluoro-5-methylphenoxy)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5594370.png)
![1-(3,4-dihydroxyphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5594378.png)
![8-[(3'-methoxy-3-biphenylyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5594384.png)
![4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5594396.png)
![6-({methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5594399.png)
![4-[5-(methoxymethyl)-2-furoyl]-1-(4-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5594419.png)


![1-(1H-indol-3-yl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5594449.png)
![4-[(dimethylamino)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B5594450.png)
![(2-{4-[(4-pyridin-4-ylpiperidin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethyl)amine](/img/structure/B5594468.png)